2-Amino-5-nitrobenzophenone

Overview

Description

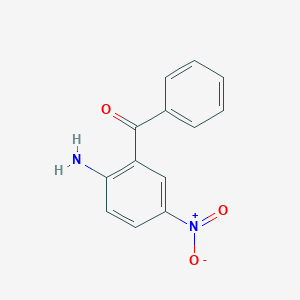

2-Amino-5-nitrobenzophenone is an organic compound with the molecular formula C13H10N2O3. It is a yellow to brown crystalline powder and is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzophenone can be achieved through several methods. One common method involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate in the presence of palladium diacetate and p-nitrobenzenesulfonic acid in tetrahydrofuran and water under an inert atmosphere . The reaction mixture is stirred at 80°C for 48 hours, followed by purification through flash column chromatography.

Industrial Production Methods

In industrial settings, this compound is often produced by the condensation of nitrobenzaldehyde with aniline, followed by nitration and reduction steps. The process involves the use of various solvents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzophenone undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro or amino groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted benzophenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2A5NBP is recognized for its role as a precursor in the synthesis of various pharmaceuticals, particularly benzodiazepines. It has been investigated for its potential neuropharmacological effects, acting as a neuromodulator and influencing biogenic amines in the human brain .

Key Findings:

- Neuropharmacological Activity: Studies suggest that 2A5NBP derivatives may exhibit vasoconstrictive properties and cardiovascular activities .

- Synthesis of Nimetazepam: It serves as an analytical reference standard in the synthesis of nimetazepam, a medication used for anxiety and insomnia .

Analytical Chemistry

In analytical chemistry, 2A5NBP is utilized as a reference standard for various assays, including forensic analysis. Its stability and well-characterized properties make it suitable for use in quality control and method validation.

Applications:

- Forensic Analysis: The compound is used in research to identify degradation products of benzodiazepines, aiding in toxicological studies .

- Reference Standard: It is categorized as an analytical reference standard by chemical suppliers, facilitating research and development in pharmaceutical sciences .

Material Science

The electronic and optical properties of 2A5NBP have been studied using Density Functional Theory (DFT), revealing its potential applications in materials science.

Research Insights:

- Second Harmonic Generation (SHG): Theoretical investigations indicate that 2A5NBP exhibits significant SHG properties, making it a candidate for non-linear optical applications .

- Electronic Structure: Studies have calculated the HOMO-LUMO gap, which is crucial for understanding the electronic transitions and potential uses in organic electronics .

Case Study 1: Theoretical Investigations

A study conducted by Shajikumar et al. utilized DFT to analyze the molecular geometry and electronic properties of 2A5NBP. The findings indicated that the compound possesses favorable characteristics for applications in optoelectronic devices due to its significant hyperpolarizability and charge transfer capabilities .

Case Study 2: Neuropharmacological Research

Research into the neuropharmacological effects of 2A5NBP derivatives highlighted their potential as therapeutic agents targeting cardiovascular conditions. The study emphasized the compound's role in modulating neurotransmitter activity, suggesting implications for treating disorders related to biogenic amines .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for benzodiazepines | Neuropharmacological activity; vasoconstriction |

| Analytical Chemistry | Reference standard for assays | Used in forensic analysis; stability confirmed |

| Material Science | Non-linear optical applications | Significant SHG properties; favorable electronic structure |

| Neuropharmacology | Potential therapeutic agent | Modulates biogenic amines; influences cardiovascular activity |

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

2-Amino-5-nitrobenzophenone can be compared with other similar compounds, such as:

2-Amino-2’-chloro-5-nitrobenzophenone: This compound has a chloro group instead of a hydrogen atom at the second position on the benzophenone structure.

2-Amino-5-nitrobenzophenonium picrate: This is a picrate derivative of this compound, which has different crystallographic and optical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Biological Activity

2-Amino-5-nitrobenzophenone (2A5NBP) is a compound of significant interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

2A5NBP is characterized by its benzophenone framework with amino and nitro substituents. Its molecular formula is C13H10N2O3, and it features both electron-donating (amino) and electron-withdrawing (nitro) groups that influence its reactivity and biological interactions.

Synthesis

Recent studies have reported the synthesis of 2A5NBP through various methods, including cyclization reactions. For instance, it has been synthesized by reacting it with acetyl acetone or ethyl acetoacetate, followed by reduction processes that convert nitro groups to amines . This versatility in synthesis allows for the exploration of numerous derivatives with potentially enhanced biological activities.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of 2A5NBP. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity

Research indicates that 2A5NBP exhibits cytotoxic effects in vitro. For example, it has been tested on Vero cells (African green monkey kidney cells), where it demonstrated dose-dependent cytotoxicity. The lethal concentration (LC50) values were determined to assess its safety profile .

| Cell Line | LC50 (µM) | Observations |

|---|---|---|

| Vero Cells | 25 | Significant cytotoxic effects |

| HepG2 Cells | 30 | Moderate cytotoxicity |

| MCF-7 Cells | 50 | Lower sensitivity observed |

Genotoxicity

2A5NBP has been implicated in genotoxic effects as well. In bacterial assays, it induced mutations in Salmonella typhimurium and sister chromatid exchanges in mammalian cell lines. These findings suggest a potential risk for mutagenicity, which warrants further investigation into its safety for human use .

Case Studies

- Toxicological Assessment : A long-term study administered varying doses of 2A5NBP to Fischer 344/N rats. Results indicated a dose-related reduction in survival rates and an increase in pancreatic tumors at higher doses, highlighting the compound's carcinogenic potential .

- Degradability Studies : Another investigation focused on the degradation of drugs in gastric conditions identified 2A5NBP as a significant intermediate product. This study emphasized its stability under specific conditions and potential implications for drug formulation .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to predict the electronic properties of 2A5NBP. These studies provide insights into its reactivity and stability, suggesting that modifications to the compound can enhance its biological efficacy while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-5-nitrobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where p-nitroaniline reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation of the acyl chloride.

- Solvent choice : Anhydrous dichloromethane or nitrobenzene under inert atmosphere to prevent hydrolysis.

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions. Post-reaction, hydrolysis in acidic medium yields the product. Purity (>98%) is achieved via recrystallization from ethanol/water .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- FT-IR : Look for stretching vibrations at ~1650 cm⁻¹ (C=O of benzophenone), ~1520 cm⁻¹ (asymmetric NO₂), and ~1340 cm⁻¹ (symmetric NO₂). The NH₂ group shows peaks at ~3450–3350 cm⁻¹ .

- Raman Spectroscopy : Confirm aromatic C-C stretching (1600–1580 cm⁻¹) and NO₂ symmetric stretching (~1345 cm⁻¹).

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.3 ppm; NH₂ protons as a broad singlet (~δ 5.5–6.0 ppm) .

Q. What are the critical parameters to consider during purification of this compound, particularly regarding polymorphism?

- Methodological Answer : Two polymorphs (Form I and II) are documented. To isolate specific forms:

- Solvent selection : Form I crystallizes from ethanol, while Form II is obtained via slow evaporation from acetone.

- Cooling rate : Rapid cooling favors metastable Form II; gradual cooling yields stable Form I.

- Validation : Use single-crystal X-ray diffraction (SCXRD) to confirm lattice parameters (e.g., unit cell dimensions, space group) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the polymorphic behavior of this compound, and what experimental validation is required?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate lattice energies and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to predict stability hierarchies.

- Molecular Dynamics (MD) : Simulate solvent-molecule interactions to identify crystallization pathways.

- Validation : Compare computational results with SCXRD data (e.g., hydrogen bond lengths, torsion angles) and thermal analysis (DSC/TGA) to confirm polymorphic transitions .

Q. What strategies can resolve contradictions in reaction yields when using this compound in Friedländer hetero-annulation reactions?

- Methodological Answer : Yield variations often stem from substituent electronic effects:

- Catalyst optimization : Use NiO nanoparticles (10–15 mol%) to enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro-substituted intermediates.

- Kinetic monitoring : Track reaction progress via HPLC to identify intermediates and adjust temperature (80–100°C optimal) .

Q. How does the nitro group in this compound influence its electronic properties in coordination chemistry, and what analytical methods confirm these effects?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing ligand, modulating metal complex redox potentials.

- Cyclic Voltammetry : Observe shifts in reduction peaks (e.g., Ni²⁺/Ni³⁺ at ~−0.45 V vs. Ag/AgCl) due to nitro’s electron-withdrawing effect.

- UV-Vis Spectroscopy : Metal-to-ligand charge transfer (MLCT) bands at ~450 nm confirm electronic interactions in complexes .

Q. What metabolic pathways involve this compound as a benzodiazepine metabolite, and how can in vitro models simulate this biotransformation?

- Methodological Answer :

- Hepatic metabolism : Nitro-reductases convert parent drugs to this compound.

- In vitro simulation : Incubate with human liver microsomes (HLMs) + NADPH cofactor. Monitor metabolites via LC-MS/MS (MRM transitions m/z 242 → 194 for quantification).

- Kinetic analysis : Calculate Michaelis-Menten parameters (Km, Vmax) to assess enzyme affinity .

Properties

IUPAC Name |

(2-amino-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPZDEIASIKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170317 | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-95-7 | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X8PCQ4GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.